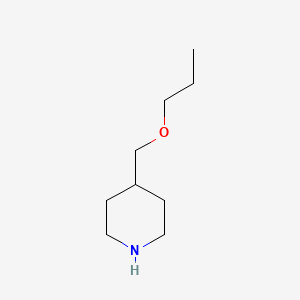![molecular formula C13H12N4S B13933603 n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine: is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Acetamidine Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzimidazole core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator, particularly in the context of metabolic pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The thienyl group may enhance binding affinity and specificity. The acetamidine group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
Benzimidazole: A core structure with diverse biological activities.
Thienylbenzimidazole: Similar to n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine but without the acetamidine group.
Acetamidine Derivatives: Compounds with the acetamidine group but different core structures.
Uniqueness
This compound is unique due to the combination of the benzimidazole core, thienyl group, and acetamidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H12N4S |
|---|---|
分子量 |
256.33 g/mol |
IUPAC名 |
N'-(2-thiophen-2-yl-3H-benzimidazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C13H12N4S/c1-8(14)15-9-4-5-10-11(7-9)17-13(16-10)12-3-2-6-18-12/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChIキー |
YNMWUGMJOGYWAK-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)








![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)
